16alpha-Fluoro-17beta-estradiol
Overview
Description
. It is an analog of estrogen and plays a crucial role in detecting estrogen receptor-positive breast cancer lesions using positron emission tomography (PET) imaging. The compound’s chemical structure is [18F]16α-fluoro-3,17β-diol-estratriene-1,3,5(10) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoroestradiol F-18 involves introducing a fluorine-18 isotope into the estradiol backbone. The most common method is nucleophilic substitution, where [18F]fluoride ions react with a precursor molecule. The reaction conditions typically include a suitable solvent, a base (e.g., potassium carbonate), and a phase-transfer catalyst. The final product is purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Fluoroestradiol F-18 is produced in specialized facilities equipped with cyclotrons for isotope production. These facilities follow strict quality control measures to ensure the safety and efficacy of the radiopharmaceutical .
Chemical Reactions Analysis
Types of Reactions: Fluoroestradiol F-18 primarily undergoes nucleophilic substitution reactions, where the fluorine-18 atom replaces a leaving group (usually a hydroxyl group). These reactions are essential for incorporating the radioactive fluorine isotope into the estradiol structure.
Common Reagents and Conditions:Precursor: Estradiol derivative
Reagents: [18F]fluoride ions, potassium carbonate
Solvent: Organic solvent (e.g., acetonitrile)
Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bicarbonate)
Major Products: The major product is [18F]16α-fluoroestradiol, which retains the estrogenic backbone while incorporating the fluorine-18 label.
Scientific Research Applications
Fluoroestradiol F-18 has several critical applications:
Breast Cancer Imaging: It helps visualize estrogen receptor-positive lesions, aiding in diagnosis and treatment planning.
Research: Scientists use it to study estrogen receptor distribution and expression in various tissues.
Drug Development: Researchers explore its potential as a tool for evaluating new estrogen-based therapies.
Mechanism of Action
Fluoroestradiol F-18 binds to estrogen receptors (ERs) in breast tissue. The PET imaging captures the distribution of ERs, providing valuable information about tumor location, size, and response to treatment.
Comparison with Similar Compounds
Fluoroestradiol F-18 stands out due to its specific binding to ERs. Similar compounds include [18F]fluorodeoxyglucose (FDG) for general tumor imaging and [18F]flutemetamol for amyloid plaque detection in Alzheimer’s disease .
- Cerianna - fluoroestradiol F-18 injection
- Katzenellenbogen JA. “The quest for improving the management of breast cancer by functional imaging: The discovery and development of 16α-[18F]fluoroestradiol (FES), a PET radiotracer for the estrogen receptor, a historical review.” Nucl. Med. Biol. 2020;92:24–37.
- ZIONEXA: Fluoroestradiol F-18
- Liao GJ et al. “18F-Fluoroestradiol PET: Current Status and Potential Future Clinical Applications.” J. Nucl. Med. 2016;57(8):1269–75
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLLNMRYZGUVMA-ZXXIGWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)F)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027871 | |
Record name | 16alpha-Fluoroestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92817-10-2 | |
Record name | Fluoroestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092817102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16alpha-Fluoroestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOROESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVI5P34A3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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